

spectroscopic data for (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Cat. No.: B563573

[Get Quote](#)

Technical Guide: (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of significant interest in medicinal chemistry and pharmaceutical development.^{[1][2][3]} Identified by its CAS number 179324-87-9, this compound serves as a critical intermediate in the synthesis of potent proteasome inhibitors, most notably Bortezomib, a frontline therapeutic for multiple myeloma.^{[2][3]} Its structure incorporates a leucine boronic acid moiety protected by a (+)-pinanediol group, with a trifluoroacetate counterion that enhances stability and reactivity in coupling reactions.^[1] This guide provides a comprehensive overview of its spectroscopic data, experimental protocols for its synthesis, and its mechanism of action.

Physicochemical Properties

Property	Value
CAS Number	179324-87-9
Molecular Formula	C ₁₇ H ₂₉ BF ₃ NO ₄
Molecular Weight	379.22 g/mol [1] [4]
Appearance	White to off-white powder [3] [5]
Purity	Typically ≥97-99% [2] [3]
Melting Point	160 °C [4]
Storage	Store at < -15°C in a well-closed container [4]

Spectroscopic Data

While detailed, fully assigned experimental spectra for **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** are not readily available in the public domain, the following data has been compiled from available sources and supplemented with predicted values based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H-NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Assignment (Predicted/Reported)
~4.3	d	O-CH of Pinanediol
~3.0	m	B-CH-NH ₃ ⁺
2.8–3.2	br s	-NH ₃ ⁺
~2.4	m	Pinanediol CH
~2.2	m	Pinanediol CH
~2.0	t	Pinanediol CH
1.2–1.8	m	Pinanediol moiety and Leucine side chain (CH, CH ₂)
~1.3	s	Pinanediol CH ₃
~0.9	d	Leucine (CH ₃) ₂
~0.8	s	Pinanediol CH ₃

Note: Reported characteristic peaks for the pinanediol moiety are in the range of δ 1.2–1.8 ppm.[1]

3.1.2 ^{13}C -NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment (Predicted)
~160 (q)	Trifluoroacetate C=O
~116 (q)	Trifluoroacetate CF ₃
~86	O-C (Pinanediol)
~78	O-C (Pinanediol)
~51	C-B
~40	Leucine CH
~39	Pinanediol C
~38	Pinanediol C
~35	Pinanediol C
~28	Pinanediol CH ₃
~27	Pinanediol C
~25	Leucine CH
~24	Pinanediol CH ₃
~23	Leucine CH ₃
~21	Leucine CH ₃

3.1.3 ^{11}B -NMR Spectroscopy

The ^{11}B -NMR spectrum is expected to show a single broad peak characteristic of a tetracoordinate boronate ester. The chemical shift for such species typically falls in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the free base of the compound.

Technique	m/z	Ion
ESI-MS	378.2	[M-H] ⁻ [1]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group
~3400-3000	N-H stretch (amine salt)
~2960-2850	C-H stretch (aliphatic)
~1680	C=O stretch (trifluoroacetate)
~1350	B-O stretch
~1200, 1130	C-F stretch (trifluoroacetate)

Experimental Protocols

The synthesis of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is a multi-step process that requires careful control of stereochemistry. The following is a representative protocol based on established synthetic routes.

Synthesis of (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate trifluoroacetate

This protocol involves two main stages: the Matteson homologation to form a chiral α -chloroboronic ester, followed by nucleophilic substitution to introduce the amino group and subsequent salt formation.

Materials and Equipment:

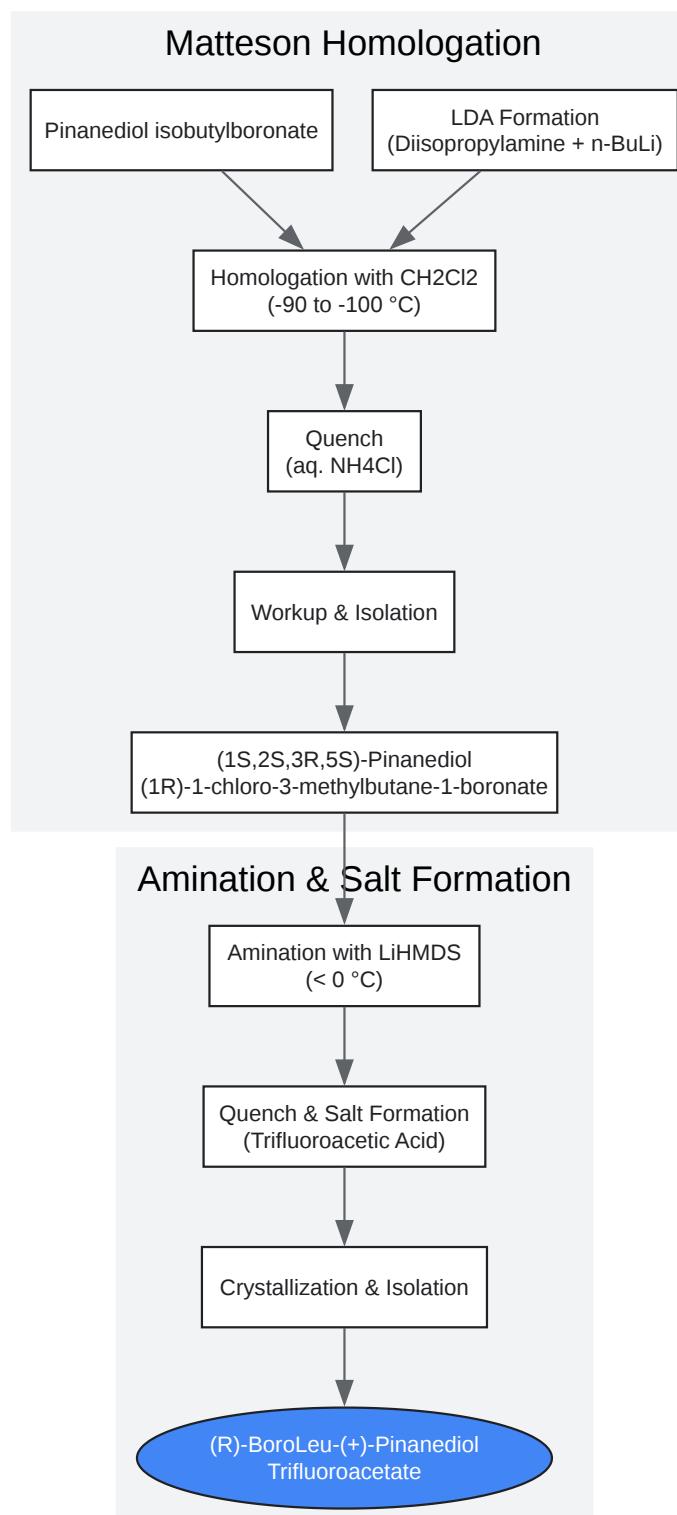
- Large-scale reaction vessel with cooling capabilities and a nitrogen atmosphere
- Pinanediol isobutylboronate

- Dichloromethane (anhydrous)
- Diisopropylamine (anhydrous)
- n-Butyllithium in hexanes
- Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (anhydrous)
- Tetrahydrofuran (THF) (anhydrous)
- Trifluoroacetic acid (TFA)
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:**Part 1: Matteson Homologation**

- In a separate vessel, charge diisopropylamine and anhydrous THF. Cool the mixture to below 0 °C.
- Slowly add n-butyllithium in hexanes to the diisopropylamine solution while maintaining the temperature below 0 °C to form lithium diisopropylamide (LDA).
- In the main reaction vessel, charge the pinanediol isobutylboronate and anhydrous dichloromethane. Cool the mixture to at or below -90 °C.
- Slowly add the prepared LDA solution to the main reaction vessel. This reaction is highly exothermic and requires careful temperature control.
- Stir the reaction mixture at -90 °C to -100 °C for approximately 1-2 hours, or until the reaction is complete as monitored by a suitable in-process control (e.g., GC-MS).

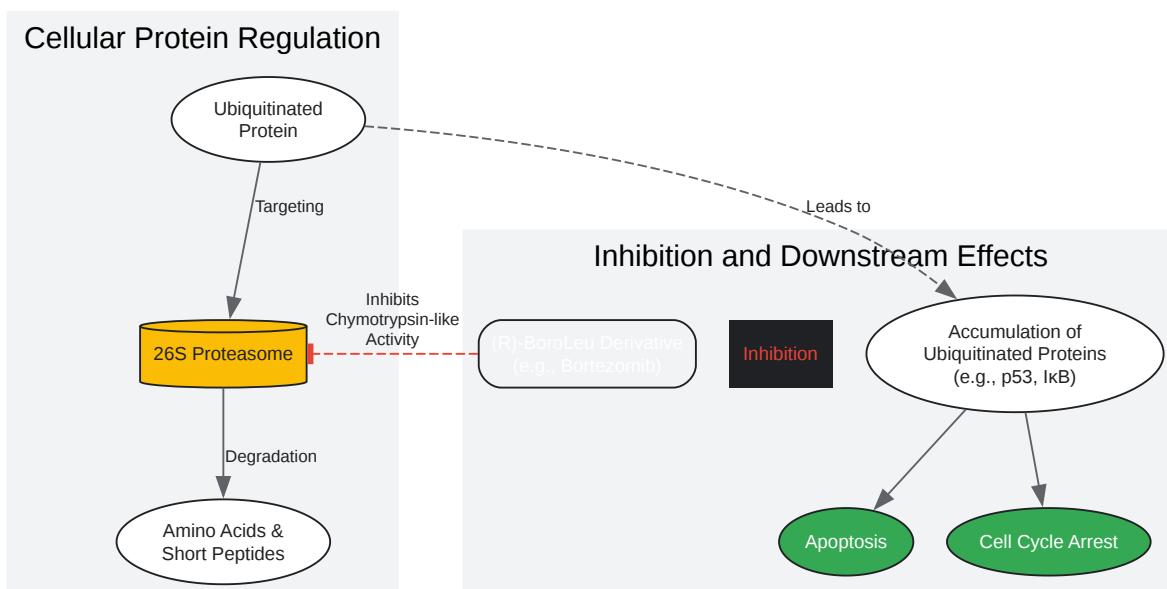
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride, ensuring the temperature does not rise significantly.
- Allow the mixture to warm to room temperature and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate, which is often used in the next step without further purification.


Part 2: Amination and Salt Formation

- Charge a solution of the crude (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate in anhydrous THF to a large-scale reactor under a nitrogen atmosphere.
- Cool the solution to below 0 °C.
- Slowly add a solution of LiHMDS in THF to the reactor.
- Stir the reaction mixture at a controlled low temperature until the amination is complete.
- Quench the reaction by the slow addition of trifluoroacetic acid (TFA) to form the trifluoroacetate salt.
- The product can be isolated by crystallization from a suitable solvent system, such as a mixture of heptane or hexane and an appropriate organic solvent.
- The resulting solid is collected by filtration, washed, and dried to yield **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**.

Visualizations

Experimental Workflow


Synthesis Workflow for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

[Click to download full resolution via product page](#)**Caption: Synthesis Workflow for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate.**

Signaling Pathway: Proteasome Inhibition

As an intermediate for proteasome inhibitors like Bortezomib, **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** contributes to a molecule that targets the ubiquitin-proteasome pathway. The active boronic acid derivative inhibits the proteasome, leading to the accumulation of proteins that regulate cell cycle and apoptosis.

Mechanism of Proteasome Inhibition by Boronic Acid Derivatives

[Click to download full resolution via product page](#)

Caption: Mechanism of Proteasome Inhibition by Boronic Acid Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-BoroLeu-(+)-Pinanediol trifluoroacetate | 179324-87-9 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. biosynth.com [biosynth.com]
- 5. (R)-BoroLeu-(+)-Pinanediol-CF₃COOH, CasNo.179324-87-9 Lanospharma Laboratories Co.,Ltd China (Mainland) [lanospharma.lookchem.com]
- To cite this document: BenchChem. [spectroscopic data for (R)-BoroLeu-(+)-Pinanediol trifluoroacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563573#spectroscopic-data-for-r-boroleu-pinanediol-trifluoroacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com